Hexa-1,5-diene-2,4-diol
CAS No.: 59479-92-4
Cat. No.: VC18721088
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59479-92-4 |
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Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | hexa-1,5-diene-2,4-diol |
Standard InChI | InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2 |
Standard InChI Key | OJJKOZBUTGAGMB-UHFFFAOYSA-N |
Canonical SMILES | C=CC(CC(=C)O)O |
Introduction
Structural and Molecular Characteristics
Hexa-1,5-diene-2,4-diol belongs to the class of dienediols, combining the reactivity of conjugated dienes with the functional versatility of vicinal diols. Key structural attributes include:
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Molecular formula: C₆H₁₀O₂
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IUPAC name: hexa-1,5-diene-2,4-diol
Synthetic Approaches
Direct Synthesis Strategies
While explicit protocols for synthesizing hexa-1,5-diene-2,4-diol are scarce, analogous methods for related dienediols provide insights:
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Cross-Metathesis: Terminal alkenes can undergo metathesis with diols using ruthenium catalysts (e.g., Grubbs catalyst) to form conjugated dienediols .
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Oxidation of Dienes: Selective oxidation of 1,5-hexadiene with OsO₄ or other dihydroxylation agents may yield vicinal diols, though stereochemical control remains challenging .
Derivatization and Functionalization
Hexa-1,5-diene-2,4-diol serves as a precursor for complex molecules:
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Macrolactonization: The diol’s hydroxyl groups can undergo esterification with dicarboxylic acids, followed by ring-closing metathesis (RCM) to form ten-membered lactones, as demonstrated in the synthesis of stagonolide E .
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Dynamic Kinetic Resolution (DKR): Rhodium-catalyzed allylic substitution enables enantioselective desymmetrization, producing chiral intermediates for natural product synthesis .
Applications in Organic Synthesis
Bidirectional Metathesis
The compound’s symmetry allows bidirectional functionalization, a strategy employed in natural product synthesis:
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Stagonolide E Synthesis: (R,R)-hexa-1,5-diene-3,4-diol (a structural analog) was used in a bidirectional RCM/base-induced ring-opening sequence to generate macrolactones . Similar approaches could apply to the 2,4-diol isomer.
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Enzyme-Catalyzed Reactions: Hydrolases and lipases exhibit regioselectivity toward dienediols, enabling asymmetric synthesis of bioactive molecules .
Biological Relevance
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Biocatalysis: The diol’s hydroxyl groups participate in enzyme-catalyzed reactions, such as glycosylation and phosphorylation, suggesting potential in metabolic pathway engineering.
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Pheromone Analogues: Structural analogs of hexa-1,5-diene-2,4-diol have been investigated as pheromone precursors in insect communication studies.
Comparative Analysis with Related Compounds
Research Advancements and Mechanistic Insights
Regioselective Reactions
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Rh-Catalyzed Alkylation: Unprotected carbonates of hexa-1,5-diene-3,4-diol derivatives undergo linear alkylation with Rh catalysts, defying typical branched selectivity . This anomaly highlights the role of steric and electronic effects in allylic substitution.
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Conformational Studies: Electrostatic stabilization between hydroxyl groups and π-electrons in 1,5-diene-3,4-diols dictates their reactivity, a principle likely applicable to the 2,4-diol isomer.
Enzymatic Interactions
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Hydrolase Specificity: The diol acts as a substrate for regioselective hydrolases, enabling asymmetric synthesis of chiral alcohols.
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Dynamic Kinetic Resolution: Combining Ru catalysts with lipases facilitates enantiomer differentiation, critical for pharmaceutical intermediates .
Challenges and Future Directions
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Stereochemical Control: Achieving enantiopure synthesis of hexa-1,5-diene-2,4-diol remains challenging due to its symmetric structure. Advances in asymmetric catalysis (e.g., organocatalysts) could address this .
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Scalability: Current metathesis-based methods require optimization for industrial-scale production, particularly in solvent selection and catalyst recycling .
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Biological Applications: Further studies are needed to explore its role in metabolic engineering and drug delivery systems.
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